Tri(N,N-di-n-propylamino)phosphine
Overview
Description
Tri(N,N-di-n-propylamino)phosphine is an organophosphorus compound with the molecular formula C18H42N3P and a molecular weight of 331.52 g/mol . It is also known as tris(N,N-di-n-propylamino)phosphine and hexa-n-propyl phosphorous triamide. This compound is characterized by the presence of three N,N-di-n-propylamino groups attached to a central phosphorus atom.
Preparation Methods
The synthesis of tri(N,N-di-n-propylamino)phosphine typically involves the reaction of phosphorus trichloride with N,N-di-n-propylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or hexane. The reaction proceeds as follows:
PCl3+3(N,N−di−n−propylamine)→P(N(N−n−propyl)2)3+3HCl
The product is then purified by distillation or recrystallization to obtain this compound in high purity .
Chemical Reactions Analysis
Tri(N,N-di-n-propylamino)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: It can participate in substitution reactions where the N,N-di-n-propylamino groups are replaced by other nucleophiles.
Coordination: this compound acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tri(N,N-di-n-propylamino)phosphine has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes with transition metals.
Biology: The compound is explored for its potential use in biological systems, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of tri(N,N-di-n-propylamino)phosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or modulating protein function .
Comparison with Similar Compounds
Tri(N,N-di-n-propylamino)phosphine can be compared with other similar compounds such as tris(dimethylamino)phosphine and tris(diethylamino)phosphine. These compounds share a similar structure but differ in the size and nature of the alkyl groups attached to the nitrogen atoms. The unique properties of this compound, such as its steric bulk and electronic effects, make it distinct and suitable for specific applications in catalysis and material science .
Similar compounds include:
- Tris(dimethylamino)phosphine
- Tris(diethylamino)phosphine
- Tris(dipropylamino)phosphine
Properties
IUPAC Name |
N-bis(dipropylamino)phosphanyl-N-propylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDXRSBWIPGWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)P(N(CCC)CCC)N(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42N3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207174 | |
Record name | Tri(N,N-di-n-propylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-64-6 | |
Record name | Tri(N,N-di-n-propylamino)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tri(N,N-di-n-propylamino)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60207174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIS(DIPROPYLAMINO)PHOSPHINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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